

A Comparative Guide to the Infrared Spectroscopy of 2-Nitroethanol

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Compound of Interest

Compound Name: 2-Nitroethanol

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For researchers, scientists, and drug development professionals, infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. This guide provides a comparative analysis of the characteristic IR absorption peaks for **2-Nitroethanol** and related alternative compounds, supported by experimental data and protocols.

Comparison of Characteristic Infrared Absorption Peaks

The table below summarizes the key IR absorption peaks for **2-Nitroethanol**, Ethanol, and Nitromethane. This data allows for a clear comparison of the spectral features of a molecule containing both a nitro and a hydroxyl group versus molecules containing only one of these functional groups.

Functional Group	Vibrational Mode	2-Nitroethanol (cm ⁻¹)	Ethanol (cm ⁻¹)	Nitromethane (cm ⁻¹)	Typical Range (cm ⁻¹)	Intensity/Shape
O-H	Stretching	~3350	3391[1][2]	N/A	3200-3600[3]	Strong, Broad
C-H	Stretching	~2950	~2980	~2950	2850-3000[4]	Medium to Strong
NO ₂	Asymmetric Stretching	~1550	N/A	1573[5]	1550-1475[5]	Strong
NO ₂	Symmetric Stretching	~1370	N/A	1383[5]	1360-1290[5]	Medium
C-N	Stretching	~870	N/A	~880	Not well-defined	Weak to Medium
C-O	Stretching	~1050	1102, 1055[1]	N/A	1260-1050[1]	Strong

Note: The exact peak positions for **2-Nitroethanol** are based on typical values for its functional groups as specific experimental spectra can vary slightly.

Analysis of Spectral Data

The IR spectrum of **2-Nitroethanol** is characterized by the prominent features of both an alcohol and a nitroalkane. The most distinguishable peak is a strong and broad absorption band around 3350 cm⁻¹, which is indicative of the O-H stretching vibration, broadened by hydrogen bonding.[6] Another key set of absorptions are the strong, asymmetric and medium, symmetric N-O stretching bands of the nitro group, appearing near 1550 cm⁻¹ and 1370 cm⁻¹, respectively.[5]

By comparing the spectrum of **2-Nitroethanol** to that of Ethanol, the influence of the nitro group becomes apparent. Ethanol's spectrum is dominated by a very broad O-H stretch around 3391 cm⁻¹ and strong C-O stretching bands between 1102 and 1055 cm⁻¹. [1][2] The absence

of the strong nitro group absorptions in the 1550-1300 cm^{-1} region is a clear differentiating factor.

Conversely, a comparison with Nitromethane highlights the contributions of the hydroxyl group. The IR spectrum of nitromethane is characterized by the strong N-O stretching vibrations at 1573 cm^{-1} (asymmetric) and 1383 cm^{-1} (symmetric).^[5] The lack of the broad O-H stretching band in the 3200-3500 cm^{-1} region clearly distinguishes it from **2-Nitroethanol**.

Experimental Protocol: Obtaining the Infrared Spectrum

The following is a generalized procedure for obtaining the IR spectrum of a liquid sample such as **2-Nitroethanol** using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectrometer.

Objective: To obtain a high-quality infrared spectrum of a liquid sample for the identification of functional groups.

Materials:

- FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
- Liquid sample (e.g., **2-Nitroethanol**)
- Dropper or pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

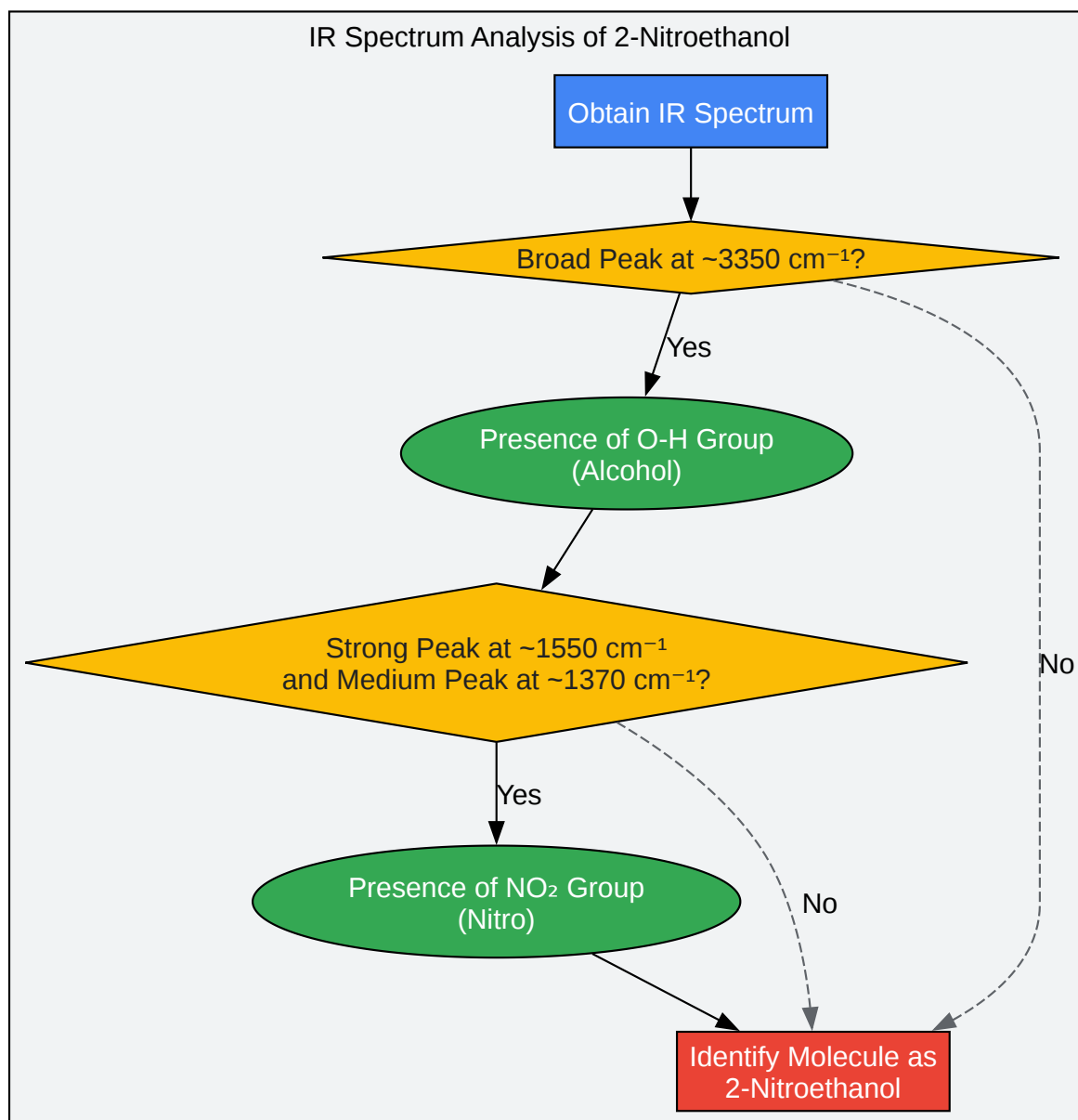
Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

- Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will then be subtracted from the sample spectrum.
- Sample Application:
 - Using a clean dropper or pipette, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.
- Spectrum Acquisition:
 - Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final spectrum of the sample.
 - Typically, a spectrum is the average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 cm⁻¹ to 400 cm⁻¹.
- Cleaning:
 - After the measurement is complete, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.
- Data Analysis:
 - Analyze the resulting spectrum by identifying the wavenumbers of the major absorption bands.
 - Compare these bands to correlation tables or spectral databases to identify the functional groups present in the molecule.

Visualization of Functional Group Analysis

The following diagram illustrates the logical workflow for identifying the key functional groups of **2-Nitroethanol** from its infrared spectrum.



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Caption: Workflow for the identification of **2-Nitroethanol** using key IR spectral regions.

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